molecular formula C10H8ClFN2 B1526145 3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole CAS No. 1354963-36-2

3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1526145
CAS No.: 1354963-36-2
M. Wt: 210.63 g/mol
InChI Key: AYSJFTYZJXSDOW-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 1-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The chloromethyl group could potentially be a site for nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, pyrazoles are generally stable and have a high melting point . The presence of the fluorophenyl group might increase the compound’s lipophilicity.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Building Blocks for Medicinal Chemistry : Fluorinated pyrazoles, including derivatives of "3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole," serve as key intermediates in the development of compounds with potential medicinal properties. The synthesis involves monofluorination and subsequent condensation reactions, highlighting their role in creating functionalized molecules for further chemical transformations (Surmont et al., 2011).

  • Structural Characterization and Reactivity : The synthesis and spectroscopic study of pyrazole derivatives, including structural characterization through NMR, FT-Raman, FT-IR, and computational evaluation, shed light on their reactivity and pharmaceutical potential. These studies provide insights into the molecular dynamics and stability of pyrazole derivatives in various environments (Thomas et al., 2018).

Potential Biological Activities

  • Antimicrobial Activities : Pyrazole derivatives synthesized from fluorinated pyrazoles have been screened for antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Ragavan et al., 2010).

  • Anti-Cancer Properties : The structural modification of pyrazole derivatives to include fluorine atoms has been linked to enhanced biological activity. Research into novel fluoro substituted benzo[b]pyran compounds, which could be synthesized from related pyrazole precursors, indicates anti-lung cancer activity at low concentrations compared to standard treatments (Hammam et al., 2005).

Future Directions

The study and application of pyrazole derivatives are a hot topic in medicinal chemistry due to their wide range of biological activities. Future research could focus on exploring the potential biological activities of “3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole” and its derivatives .

Properties

IUPAC Name

3-(chloromethyl)-1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSJFTYZJXSDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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